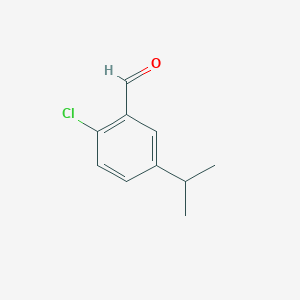

2-Chloro-5-isopropylbenzaldehyde

Description

2-Chloro-5-isopropylbenzaldehyde is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a chlorine atom and an isopropyl group attached to a benzaldehyde ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Properties

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-isopropylbenzaldehyde typically involves the chlorination of 5-isopropylbenzaldehyde. One common method includes the reaction of 5-isopropylbenzaldehyde with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and optimized reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Chloro-5-isopropylbenzoic acid.

Reduction: 2-Chloro-5-isopropylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-isopropylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

- 2-Chloro-5-methylbenzaldehyde

- 2-Chloro-5-ethylbenzaldehyde

- 2-Chloro-5-tert-butylbenzaldehyde

Comparison: 2-Chloro-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

2-Chloro-5-isopropylbenzaldehyde, a substituted aromatic aldehyde, has garnered attention for its diverse biological activities. This compound's interactions at the molecular level can influence various biochemical pathways, making it a subject of interest in pharmacological and toxicological research.

- Chemical Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- Structure : The compound features a chlorine atom at the 2-position and an isopropyl group at the 5-position of the benzaldehyde ring, contributing to its unique reactivity and biological properties.

Enzymatic Reactions

This compound participates in several enzymatic reactions, acting as both a substrate and an inhibitor. Notably, it has been reported to interact with:

- Aldehyde Dehydrogenase : This enzyme is crucial for the oxidation of aldehydes to carboxylic acids. The compound may form covalent bonds with the enzyme's active site, leading to inhibition or modification of its activity.

- Kinases : It has potential inhibitory effects on certain kinases involved in cell signaling pathways, which could influence cellular responses to external stimuli.

Cellular Effects

The compound significantly affects cellular processes:

- Gene Expression : It can modify the expression of genes related to oxidative stress responses, impacting the levels of reactive oxygen species (ROS) within cells.

- Metabolic Pathways : By altering the activity of key metabolic enzymes, it influences overall metabolic flux, potentially affecting energy production and cellular homeostasis.

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through various mechanisms:

- Binding to Biomolecules : It can bind to proteins and nucleic acids, altering their structure and function. This interaction may lead to enzyme inhibition or activation depending on the context.

- Induction of Stress Responses : The compound may induce stress responses in cells by interacting with transcription factors or other regulatory proteins, thereby influencing gene expression patterns.

Toxicological Considerations

Research indicates that while many aromatic aldehydes are classified as nonsensitizers, there is variability in sensitization potential among structurally similar compounds. For instance, this compound's sensitization potential may differ based on specific interactions with skin proteins, suggesting a need for further investigation into its safety profile .

Case Studies and Research Findings

- Amino Chemoassay Profiling : A study explored the reactivity of various aromatic aldehydes, including this compound. It was found that while some aldehydes were nonsensitizing in standard tests (LLNA), they could still exhibit sensitization in human patch tests, highlighting discrepancies that warrant further analysis .

- In Vitro Studies : In vitro assays assessing the antimicrobial activity of related compounds showed that structurally similar aldehydes demonstrated varying degrees of efficacy against bacterial strains. This suggests that this compound could have potential applications in antimicrobial therapies .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Enzymatic Targets | Aldehyde Dehydrogenase, Kinases |

| Cellular Effects | Alters gene expression, metabolism |

| Toxicity Potential | Variable; requires further study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.